glybomine C

CAS No.:

Cat. No.: VC1855164

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO2 |

|---|---|

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | 3-methyl-5-(3-methylbut-2-enyl)-9H-carbazole-2,6-diol |

| Standard InChI | InChI=1S/C18H19NO2/c1-10(2)4-5-12-16(20)7-6-14-18(12)13-8-11(3)17(21)9-15(13)19-14/h4,6-9,19-21H,5H2,1-3H3 |

| Standard InChI Key | BSVSEIFLTGZOTG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)O)CC=C(C)C |

Introduction

Chemical Structure and Properties

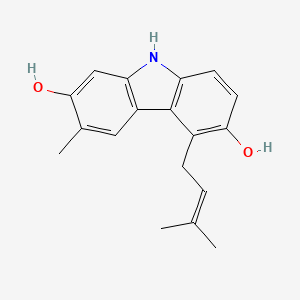

Glybomine C is a carbazole alkaloid with the molecular formula C18H19NO2. Its IUPAC name is 3-methyl-5-(3-methylbut-2-enyl)-9H-carbazole-2,6-diol . The compound features a carbazole skeleton with specific functional groups that contribute to its biological activity. The carbazole core contains a nitrogen-containing tricyclic structure with two hydroxyl groups at positions 2 and 6, a methyl group at position 3, and a prenyl (3-methylbut-2-enyl) moiety at position 5.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of glybomine C:

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 281.3 g/mol |

| CAS Number | 761436-17-3 |

| Physical Appearance | Crystalline solid |

| InChIKey | BSVSEIFLTGZOTG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)O)CC=C(C)C |

| LogP | ~5.4 (estimated) |

| ChEMBL ID | CHEMBL459131 |

The compound contains multiple functional groups that influence its reactivity and biological activity, including hydroxyl groups that can participate in hydrogen bonding and a prenyl side chain that contributes to its lipophilicity .

Natural Sources and Isolation

Botanical Sources

Glybomine C was first isolated from the stems of Glycosmis arborea, a plant belonging to the Rutaceae family, collected from Mymensing in Dhaka, Bangladesh . The compound has also been reported in other Glycosmis species, including Glycosmis pentaphylla, further expanding its natural distribution .

Isolation and Characterization

The isolation of glybomine C typically involves standard phytochemical extraction procedures. The plant material is first dried, ground, and subjected to solvent extraction. The extract is then fractionated using various chromatographic techniques, including column chromatography and preparative HPLC. The purified compound is characterized using spectroscopic methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

As part of phytochemical studies on the plant genus Glycosmis, researchers investigated the constituents of Glycosmis arborea, which led to the identification of glybomine C along with other carbazole alkaloids (glybomine A and B). These compounds were isolated from stems of the plant, with glybomine C being characterized as a 2,6-oxygenated carbazole alkaloid with specific substituents .

Biological Activities

Antitumor Properties

One of the most significant biological activities of glybomine C is its antitumor-promoting effects. Research has shown that glybomine C exhibits inhibitory effects against the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) . This activity positions glybomine C as a potential cancer chemopreventive agent.

Specifically, glybomine C has demonstrated inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) induction by TPA, which is used as a primary screening test for anti-tumor promoters . This inhibitory effect on EBV-EA induction suggests that glybomine C may interfere with tumor promotion pathways.

Table 3 summarizes the antitumor activities of glybomine C:

Structural Features Related to Bioactivity

The prenyl moiety at C-5 of glybomine C appears to be an important structural feature for its biological activity. Studies have shown that carbazole alkaloids with a prenyl substituent at this position often exhibit biological activities, though glybomine C shows weaker inhibitory activity (3.6–5.4%) at 1 × 10 mol ratio/TPA compared to some other carbazole alkaloids .

Synthetic Approaches

Challenges in Synthesis

Comparison with Related Compounds

Structural Comparison with Other Glybomine Alkaloids

Glybomine C is structurally related to glybomine A and B, which were also isolated from Glycosmis arborea. The key differences between these compounds lie in their substitution patterns:

Table 4: Structural comparison of glybomine alkaloids

Comparative Biological Activities

The inhibitory activities of these compounds against EBV-EA induction by TPA serve as a primary screening for anti-tumor promoters, with all tested alkaloids from Glycosmis arborea showing some level of inhibitory activity .

Future Research Directions

Gaps in Current Research

Despite the promising biological activities of glybomine C, several knowledge gaps remain:

-

Detailed mechanisms of its antitumor activity

-

Comprehensive pharmacokinetic and toxicological profiles

-

Efficient synthetic routes for large-scale production

-

Broader exploration of its potential biological activities beyond antitumor effects

Addressing these gaps could significantly advance our understanding of glybomine C and enhance its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume